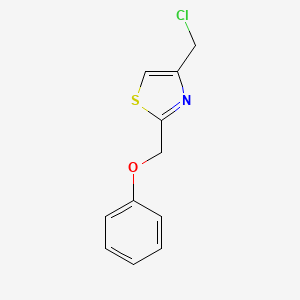

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole

CAS No.: 1082913-84-5

Cat. No.: VC3343802

Molecular Formula: C11H10ClNOS

Molecular Weight: 239.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082913-84-5 |

|---|---|

| Molecular Formula | C11H10ClNOS |

| Molecular Weight | 239.72 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C11H10ClNOS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2 |

| Standard InChI Key | XAXNMFRKMJBTSO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC2=NC(=CS2)CCl |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC(=CS2)CCl |

Introduction

Chemical Properties and Structural Characteristics

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole is characterized by its unique molecular structure containing a thiazole ring with two functional groups: a chloromethyl group at position 4 and a phenoxymethyl group at position 2. The compound has been assigned the CAS number 1082913-84-5, allowing for precise identification in chemical databases and literature.

The basic chemical properties of this compound are summarized in Table 1 below:

Table 1: Chemical Properties of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNOS |

| Molecular Weight | 239.72 g/mol |

| CAS Number | 1082913-84-5 |

| Standard InChI | InChI=1S/C11H10ClNOS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2 |

| Standard InChIKey | XAXNMFRKMJBTSO-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C(C=C1)OCC2=NC(=CS2)CCl |

| Physical State | Not specifically reported in literature |

| PubChem Compound ID | 28354774 |

The compound contains a thiazole ring, which is a five-membered heterocycle with a nitrogen atom and a sulfur atom. The thiazole ring serves as the core structure, with the chloromethyl group providing a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as an intermediate in organic synthesis.

Structural Features

The 1,3-thiazole core of this compound is a distinct heterocyclic structure that incorporates both sulfur and nitrogen atoms in a five-membered ring . This core structure is widely recognized in medicinal chemistry for its diverse biological activities. The presence of the phenoxymethyl group at position 2 introduces aromatic characteristics and potential for π-π interactions in biological systems, while the chloromethyl group at position 4 provides a reactive handle for chemical modifications.

Research Status and Future Directions

The current research status of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole appears to be preliminary, with limited publications specifically addressing this compound. This presents numerous opportunities for future research directions.

Structure-Activity Relationship Studies

Future studies could focus on systematic structure-activity relationship investigations to determine how modifications to the core structure of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole affect its biological activities and chemical properties. This could involve the synthesis of analogs with different substituents at various positions of the thiazole ring.

Detailed Chemical Property Characterization

Given the limited information available on the physical and chemical properties of this compound, future research should aim to fully characterize its stability, reactivity, solubility in various solvents, and other important properties that would inform its potential applications.

Exploration of Synthetic Methodologies

Development of efficient, safe, and scalable synthetic routes for 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole would be valuable for facilitating further research on this compound. This could include green chemistry approaches to minimize environmental impact and reduce hazards associated with its synthesis .

Analytical Methods for Identification and Quantification

Analytical methodologies for the identification and quantification of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole are essential for both research and quality control purposes.

Spectroscopic Methods

Common spectroscopic methods that could be used for the characterization of this compound include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass spectrometry (MS)

Chromatographic Methods

For separation, identification, and quantification purposes, various chromatographic techniques could be employed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume